Azidoethyl-SS-ethylamine

Description

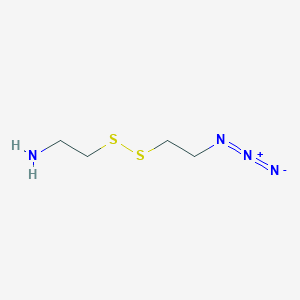

Structure

3D Structure

Properties

IUPAC Name |

2-(2-azidoethyldisulfanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4S2/c5-1-3-9-10-4-2-7-8-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLWTYKOHAVGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601296848 | |

| Record name | 2-[(2-Azidoethyl)dithio]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807512-40-8 | |

| Record name | 2-[(2-Azidoethyl)dithio]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807512-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Azidoethyl)dithio]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Azidoethyl-SS-ethylamine: Structure, Synthesis, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azidoethyl-SS-ethylamine is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, proteomics, and drug delivery. Its unique structure, featuring a terminal azide group and a primary amine connected by a cleavable disulfide bridge, allows for the precise and versatile linkage of biomolecules. This guide provides a comprehensive overview of the structure of this compound, a plausible synthetic route, and a detailed protocol for its application in the construction of Antibody-Drug Conjugates (ADCs). The information presented herein is intended to serve as a valuable technical resource for researchers and professionals in the life sciences.

Molecular Structure and Properties

This compound, systematically named 2-(2-azidoethyldisulfanyl)ethanamine[1], is a small organic molecule with the chemical formula C4H10N4S2[1]. Its structure is characterized by two key functional moieties:

-

Azide Group (-N3): This functional group is highly reactive in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the efficient and specific conjugation of this compound to molecules containing a terminal alkyne or a strained cyclooctyne.[2][3]

-

Primary Amine (-NH2): The primary amine group provides a reactive handle for conjugation to various electrophilic groups, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes, which are commonly found on or can be introduced into proteins and other biomolecules.

-

Disulfide Bond (-S-S-): The disulfide bridge is a cleavable linker that is stable under physiological conditions but can be readily reduced by intracellular reducing agents such as glutathione. This property is particularly advantageous in drug delivery systems, as it allows for the controlled release of a payload within the reducing environment of the cell.[3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C4H10N4S2 | [1] |

| IUPAC Name | 2-(2-azidoethyldisulfanyl)ethanamine | [1] |

| CAS Number | 1807512-40-8 | [1] |

| Molecular Weight | 178.28 g/mol | [4] |

| Topological Polar Surface Area | 74.78 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 6 | [4] |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely available in the peer-reviewed literature. However, a plausible synthetic route can be proposed based on established chemical transformations for the synthesis of similar bifunctional linkers. The following is a representative, two-step protocol starting from cystamine dihydrochloride.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Representative Experimental Protocol

Step 1: Synthesis of the Mixed Disulfide

-

Dissolve cystamine dihydrochloride in a mixture of pyridine and water.

-

Add a solution of 2-(tritylthio)ethylamine in pyridine dropwise to the cystamine solution at room temperature with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mixed disulfide.

-

Purify the product by column chromatography on silica gel.

Step 2: Introduction of the Azide Group

-

Dissolve the purified mixed disulfide in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of an azide transfer reagent, such as azidotrifluorosulfonyl (TfN3), dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting azido-functionalized intermediate by column chromatography.

Step 3: Deprotection to Yield this compound

-

Dissolve the purified azido-functionalized intermediate in dichloromethane.

-

Add triethylsilane (TES) as a scavenger, followed by the dropwise addition of trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess reagents under reduced pressure.

-

Purify the final product, this compound, by a suitable method such as preparative HPLC.

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound is a valuable tool for the construction of ADCs. The following protocol describes a general workflow for the conjugation of a cytotoxic drug to an antibody using this linker. This protocol assumes the drug payload contains a terminal alkyne for click chemistry.

Experimental Workflow for ADC Synthesis

Caption: Workflow for ADC synthesis and drug release using this compound.

Detailed Experimental Protocol

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC) for in-situ activation, or a pre-activated NHS ester of a carboxylated version of the linker.

-

Alkyne-modified cytotoxic drug

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Size-exclusion chromatography (SEC) column

-

Reaction buffers and solvents (e.g., PBS, DMSO)

Procedure:

1. Antibody Modification with this compound:

a. Prepare a stock solution of this compound in an appropriate solvent like DMSO.

b. If starting with the free amine linker, prepare an activated NHS ester in situ. In a separate reaction, react this compound with a molar excess of an NHS-ester activating reagent (e.g., a homobifunctional NHS-ester crosslinker with a spacer arm if direct activation is not desired, or by creating a carboxylated version of the linker and activating with EDC/NHS).

c. Add the activated this compound linker to the antibody solution at a specific molar ratio (e.g., 10:1 linker to antibody) to target lysine residues.

d. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

e. Remove the excess, unreacted linker by buffer exchange using a desalting column or dialysis into a copper-free buffer.

2. Conjugation of the Alkyne-Modified Drug:

a. Prepare a stock solution of the alkyne-modified cytotoxic drug in DMSO.

b. Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

c. To the azide-functionalized antibody, add the alkyne-modified drug at a desired molar excess.

d. Initiate the click reaction by adding CuSO4 and sodium ascorbate to the reaction mixture.

e. Incubate the reaction for 1-2 hours at room temperature, protected from light.

3. Purification and Characterization of the ADC:

a. Purify the resulting ADC from unreacted drug and other small molecules using SEC.

b. Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry (MS).

c. Assess the purity and aggregation of the ADC by SEC-HPLC.

Conclusion

References

Azidoethyl-SS-ethylamine: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Azidoethyl-SS-ethylamine is a heterobifunctional crosslinker that has garnered significant attention in the fields of bioconjugation, chemical biology, and drug delivery.[1] Its unique structure, incorporating a primary amine, a cleavable disulfide bond, and a reactive azide group, offers a versatile platform for the synthesis of complex biomolecular conjugates.[1][2] This guide provides a comprehensive overview of its chemical properties, stability, and key reaction protocols.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1807512-40-8 | [2][3][4][5] |

| Molecular Formula | C₄H₁₀N₄S₂ | [3][4][5][6] |

| Molecular Weight | 178.28 g/mol (also reported as 178.3 g/mol and 178.27 g/mol ) | [3][4][6][7] |

| IUPAC Name | 2-(2-azidoethyldisulfanyl)ethanamine | [3] |

| Synonyms | 2-[(2-Azidoethyl)dithio]ethanamine, Azido-cystamine hydrochloride | [2][3][5] |

| Purity | ≥95% to ≥98% (Varies by supplier) | [1][8][9] |

| Solubility | Soluble in DMSO (10 mM), DMF, DCM, and Methanol. | [4][5] |

| Topological Polar Surface Area (TPSA) | 91 Ų (also computed as 74.78 Ų) | [3][5][8] |

| XLogP3 | 0.9 | [3] |

| Hydrogen Bond Donors | 1 | [5][8] |

| Hydrogen Bond Acceptors | 5 (also computed as 4) | [5][8] |

| Rotatable Bond Count | 6 | [5][8] |

Stability and Reactivity Profile

The utility of this compound is defined by its three key functional moieties: the disulfide bond, the azide group, and the primary amine. Understanding the stability and reactivity of each is critical for its successful application.

The Cleavable Disulfide Linker

The central feature of this molecule is its disulfide (-S-S-) bond. While stable under many physiological and experimental conditions, it can be selectively cleaved in the presence of reducing agents.[10][11] This property is extensively exploited in drug delivery systems, where the reducing environment inside a cell can trigger the release of a conjugated payload, such as a cytotoxin from an antibody-drug conjugate (ADC).[1][7][10]

-

Cleavage Mechanism : The reduction of a disulfide bond is a nucleophilic substitution (SN2)-type reaction.[12] Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) provide thiol groups or phosphines that attack one of the sulfur atoms, initiating a thiol-disulfide exchange that results in the cleavage of the S-S bond. In biological systems, enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) can catalytically cleave disulfide bonds.[13]

References

- 1. This compound | CAS: 1807512-40-8 | AxisPharm [axispharm.com]

- 2. This compound CAS#: 1807512-40-8 [amp.chemicalbook.com]

- 3. This compound | C4H10N4S2 | CID 102514881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemscene.com [chemscene.com]

- 9. biocompare.com [biocompare.com]

- 10. Disulfide Bond, Breaking/ Reducing Antibody Disulfide Bond, -S-S- Bond Cleavable | AxisPharm [axispharm.com]

- 11. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Purification of Azidoethyl-SS-ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-ethylamine is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, proteomics, and drug delivery. Its structure incorporates a terminal azide group, a cleavable disulfide bond, and a primary amine, making it a versatile tool for covalently linking molecules. The azide functionality allows for highly specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the precise attachment of this linker to alkyne-modified molecules. The primary amine can be readily conjugated to carboxylic acids, activated esters, and other electrophilic groups.

A key feature of this compound is its disulfide bond, which is stable under physiological conditions but can be selectively cleaved in a reducing environment, such as the intracellular space with high concentrations of glutathione. This property is particularly valuable in the development of antibody-drug conjugates (ADCs), where the linker is designed to release a cytotoxic payload upon internalization into a target cell.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C4H10N4S2 |

| Molecular Weight | 178.28 g/mol |

| Appearance | Liquid |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO, DMF, DCM, and Methanol |

| Storage Conditions | Long-term at -20°C, short-term at 4°C |

| CAS Number | 1807512-40-8 |

Conceptual Synthetic Pathway

The synthesis of this compound can be conceptually approached through the formation of an unsymmetrical disulfide bond between a protected aminoethanethiol and an azidoethylthiol derivative. A logical workflow for this synthesis is depicted in the following diagram.

Caption: Conceptual workflow for the synthesis of this compound.

Proposed Experimental Protocol

The following is a proposed, non-validated experimental protocol based on general organic synthesis principles for the creation of similar compounds. Researchers should perform their own literature search and optimization for a validated protocol.

Step 1: Synthesis of an Activated Azidoethylthiol Precursor

A common method to create an unsymmetrical disulfide is to react a thiol with an activated thiol derivative. One possible precursor is an S-(2-azidoethyl) ethanethiosulfonate. This could be synthesized from 2-azidoethanol.

-

Conversion of 2-Azidoethanol to 2-Azidoethyl Bromide: 2-Azidoethanol can be treated with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an appropriate solvent such as diethyl ether or dichloromethane at low temperatures (e.g., 0°C) to yield 2-azidoethyl bromide. The reaction would be monitored by thin-layer chromatography (TLC) and the product purified by distillation or column chromatography.

-

Formation of S-(2-azidoethyl) ethanethiosulfonate: The resulting 2-azidoethyl bromide would then be reacted with a thiosulfonate salt, such as potassium ethanethiosulfonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture would be stirred at room temperature until completion, as monitored by TLC. The product would then be extracted and purified.

Step 2: Synthesis of a Protected Cysteamine

To prevent self-coupling and other side reactions, the amine group of cysteamine needs to be protected. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.

-

Boc Protection of Cysteamine: Cysteamine hydrochloride can be reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium bicarbonate, in a solvent mixture like dioxane/water or dichloromethane. The reaction is typically stirred at room temperature. After completion, the Boc-protected cysteamine would be extracted and purified.

Step 3: Formation of the Unsymmetrical Disulfide

-

Reaction of Protected Cysteamine with Activated Azidoethylthiol: The Boc-protected cysteamine would be reacted with the S-(2-azidoethyl) ethanethiosulfonate in a suitable solvent system, often in the presence of a mild base. This thiol-disulfide exchange reaction would lead to the formation of the desired unsymmetrical disulfide. The progress of the reaction would be monitored by TLC or HPLC.

Step 4: Deprotection and Purification

-

Removal of the Boc Protecting Group: The Boc group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

-

Purification of this compound: The final product would be purified using techniques such as column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to achieve the desired purity. The structure and purity of the final compound should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development

The unique trifunctional nature of this compound makes it a valuable linker for the construction of complex bioconjugates, particularly in the field of antibody-drug conjugates (ADCs).

The logical workflow for utilizing this compound in ADC development is outlined below.

Caption: Workflow for the application of this compound in ADC construction.

Conclusion

A Technical Guide to the Azidoethyl-SS-ethylamine Linker: Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

The azidoethyl-SS-ethylamine linker is a critical tool in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). Its design incorporates two key functionalities: a terminal azide group for bioorthogonal conjugation and a disulfide bond that acts as a cleavable trigger in response to the intracellular reducing environment. This guide provides a detailed overview of its mechanism of action, protocols for its use, and relevant quantitative data.

Core Mechanism of Action: Reductive Cleavage

The primary mechanism of action for the this compound linker relies on the selective cleavage of its disulfide (-S-S-) bond. This cleavage is triggered by the high concentration of glutathione (GSH), a tripeptide thiol, found within the cytoplasm of cells.[][2][3]

Extracellular vs. Intracellular Environment:

-

In Circulation (Extracellular): The concentration of reducing agents like glutathione in the bloodstream is very low (approximately 2-5 µM).[][3] This ensures that the disulfide linker remains stable, keeping the conjugated payload (e.g., a cytotoxic drug) securely attached to its delivery vehicle (e.g., an antibody) and minimizing off-target toxicity.[][2]

-

In the Cytoplasm (Intracellular): Upon internalization into a target cell, the conjugate is exposed to a much higher glutathione concentration (approximately 1-10 mM).[][3] This thousand-fold difference in concentration drives the rapid reduction and cleavage of the disulfide bond.[]

The cleavage process involves a thiol-disulfide exchange reaction, where glutathione attacks the disulfide bond, breaking it and releasing the payload from the linker. This targeted release ensures that the therapeutic agent is activated primarily inside the target cells, enhancing efficacy and reducing systemic side effects.[][4]

Bioconjugation Strategy: Click Chemistry

The "azidoethyl" portion of the linker provides a versatile handle for conjugation via "click chemistry".[5][6][7] The azide (-N3) group is bioorthogonal, meaning it does not react with native functional groups found in biological systems, ensuring highly specific and efficient ligation.[8][9]

This linker is primarily used in two types of click reactions:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with a terminal alkyne on a molecule of interest (e.g., a drug or a fluorescent probe) in the presence of a copper(I) catalyst to form a stable triazole linkage.[5][10][11]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern (e.g., in living systems), the azide can react with a strained cyclooctyne derivative, such as DBCO or BCN, without the need for a catalyst.[5][10][12]

This dual-functionality allows for the stable, covalent attachment of a payload to the linker, which is then conjugated to a targeting moiety (like an antibody) through its amine group.[6][7]

Quantitative Data Summary

The stability and cleavage kinetics of disulfide linkers are critical for their performance. While specific data for this compound can be proprietary or study-dependent, the table below summarizes typical quantitative parameters for disulfide linkers used in ADCs.[13][14][15]

| Parameter | Extracellular (Plasma) | Intracellular (Cytosol) | Reference |

| Glutathione (GSH) Conc. | ~2 - 5 µM | ~1 - 10 mM | [][3] |

| Typical Linker Half-life | Stable (Days) | Rapid Cleavage (Minutes to Hours) | [14][15] |

| Payload Release | Minimal / Slow (<2% per day) | Efficient and Rapid (~70% in 1 hour) | [3][16] |

| Cleavage Condition | Non-reducing | Reducing Environment | [][17] |

Note: Stability can be further engineered by introducing steric hindrance near the disulfide bond to modulate cleavage rates.[13][18]

Key Experimental Protocols

Protocol 1: Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO-modified drug to an azide-functionalized antibody using the this compound linker (assuming prior conjugation of the linker to the antibody).

-

Objective: To covalently link a DBCO-payload to an azide-bearing antibody.

-

Materials:

-

Azide-conjugated antibody in PBS (pH 7.4)

-

DBCO-conjugated drug/payload stock solution (e.g., 20 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Protein concentrator (e.g., Amicon Ultra, 50 kDa MWCO)

-

-

Methodology:

-

Preparation: Prepare the azide-conjugated antibody at a known concentration (e.g., 5-10 mg/mL) in PBS.

-

Reactant Addition: Add the DBCO-payload stock solution to the antibody solution. A typical starting point is a 5 to 10-fold molar excess of the payload. Ensure the final DMSO concentration remains below 5-10% (v/v) to avoid protein denaturation.

-

Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature, or overnight at 4°C, protected from light.[12]

-

Purification: Remove the excess, unreacted DBCO-payload by passing the reaction mixture through a desalting column equilibrated with PBS.[12]

-

Concentration: Concentrate the purified ADC using a centrifugal protein concentrator to the desired final concentration.[12]

-

Characterization: Analyze the final product using techniques such as UV-Vis spectroscopy (to determine the drug-to-antibody ratio, DAR), SDS-PAGE, and size-exclusion chromatography (SEC-HPLC) to confirm conjugation and assess aggregation.

-

Protocol 2: In Vitro Glutathione-Mediated Cleavage Assay

This protocol assesses the release of a payload from an ADC in a simulated intracellular reducing environment.

-

Objective: To measure the rate and extent of drug release from a disulfide-linked ADC in the presence of glutathione.

-

Materials:

-

Purified disulfide-linked ADC (e.g., 1 mg/mL)

-

Glutathione (GSH) stock solution (e.g., 100 mM in PBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

Quenching solution (e.g., N-ethylmaleimide to cap free thiols)

-

Analytical system (e.g., RP-HPLC, LC-MS)

-

-

Methodology:

-

Reaction Setup: In separate microcentrifuge tubes, add the ADC solution. For the test sample, add GSH stock solution to a final concentration of 5-10 mM. For the control sample, add an equivalent volume of PBS.

-

Incubation: Incubate all tubes at 37°C.[18]

-

Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h), take an aliquot from each reaction tube.

-

Quenching: Immediately stop the reaction by adding a quenching agent if necessary for the chosen analytical method.

-

Analysis: Analyze the samples by RP-HPLC or LC-MS to separate and quantify the intact ADC, cleaved payload, and other species.

-

Data Interpretation: Plot the percentage of released drug versus time to determine the release kinetics (e.g., half-life) of the linker under reducing conditions.[3]

-

References

- 2. researchgate.net [researchgate.net]

- 3. Dendrimers-drug conjugates for tailored intracellular drug release based on glutathione levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutathione-triggered disassembly of dual disulfide located degradable nanocarriers of polylactide-based block copolymers for rapid drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound CAS#: 1807512-40-8 [amp.chemicalbook.com]

- 7. This compound, 1807512-40-8 | BroadPharm [broadpharm.com]

- 8. Click Chemistry | AAT Bioquest [aatbio.com]

- 9. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Immunomart [immunomart.com]

- 11. mdpi.com [mdpi.com]

- 12. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 13. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 17. benchchem.com [benchchem.com]

- 18. Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04531A [pubs.rsc.org]

An In-depth Technical Guide to Azidoethyl-SS-ethylamine in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-ethylamine is a heterobifunctional, cleavable crosslinker that has emerged as a valuable tool in the field of bioconjugation. Its unique architecture, featuring a terminal azide group, a primary amine, and a central disulfide bond, allows for the precise and controlled linkage of biomolecules. This guide provides a comprehensive overview of the core applications of this compound, detailing its chemical properties, reaction mechanisms, and practical applications in drug development and research. The inclusion of a disulfide bond renders the resulting conjugates cleavable under reducing conditions, a feature of particular importance in the design of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3][4][5] The azide and amine functionalities provide orthogonal handles for a variety of conjugation chemistries, most notably "click chemistry" and amidation.[1][2][3][4][5]

Core Properties of this compound

The utility of this compound in bioconjugation stems from its distinct chemical moieties.

| Property | Description |

| Molecular Formula | C4H10N4S2[6][7] |

| Molecular Weight | 178.28 g/mol [6][7] |

| CAS Number | 1807512-40-8[6][7] |

| Azide Group (-N3) | Enables highly efficient and specific "click chemistry" reactions, such as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5] |

| Amine Group (-NH2) | A primary amine that readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. It can also be coupled to carboxylic acids using carbodiimide chemistry.[1][2] |

| Disulfide Bond (-S-S-) | A cleavable linkage that is stable under physiological conditions but can be readily reduced by intracellular reducing agents like glutathione (GSH), which is found in higher concentrations inside cells.[][] This property is crucial for the controlled release of payloads in targeted drug delivery.[][] |

| Solubility | Soluble in organic solvents such as DMSO and DMF.[10] |

Key Bioconjugation Reactions

This compound's bifunctionality allows for a two-step conjugation strategy, enabling the linkage of two different molecules.

Amine-Reactive Conjugation

The primary amine of this compound serves as a nucleophile for reactions with various electrophilic groups. The most common application is the reaction with NHS esters to form stable amide bonds. This is a widely used method for modifying proteins, antibodies, and other biomolecules that have accessible lysine residues or an N-terminal amine.

Experimental Protocol: General NHS Ester Conjugation

This protocol outlines the general steps for conjugating an NHS ester-activated molecule to the amine group of this compound.

Materials:

-

This compound

-

NHS ester-activated molecule (e.g., a drug or a fluorescent dye)

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium phosphate buffer, pH 7.2-7.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve Reagents:

-

Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

-

Dissolve this compound in the reaction buffer.

-

-

Conjugation Reaction:

-

Add the dissolved NHS ester to the this compound solution. A molar excess of the NHS ester (typically 1.5 to 5-fold) is often used to ensure efficient conjugation to the amine.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting azide-functionalized conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

-

Azide-Reactive "Click" Chemistry

The azide group of the now-functionalized molecule can be used for highly specific and efficient "click" reactions. This bioorthogonal reaction allows for conjugation in complex biological environments with minimal side reactions.

CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source. It results in the formation of a stable triazole linkage.

Experimental Protocol: General CuAAC Reaction

Materials:

-

Azide-functionalized molecule

-

Alkyne-functionalized biomolecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction buffer: PBS, pH 7.4

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of the azide-functionalized molecule, alkyne-functionalized biomolecule, CuSO4, sodium ascorbate, and THPTA in the reaction buffer.

-

-

Reaction Mixture:

-

In a reaction vessel, combine the azide-functionalized molecule and the alkyne-functionalized biomolecule.

-

Add the THPTA ligand to the mixture.

-

Add the CuSO4 solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation.

-

-

Purification:

-

Purify the final conjugate using a suitable method, such as size-exclusion chromatography or affinity chromatography, to remove the copper catalyst and other reagents.

-

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. This method is particularly useful for in vivo and live-cell labeling applications where the cytotoxicity of copper is a concern.[11][12][13]

Experimental Protocol: General SPAAC Reaction

Materials:

-

Azide-functionalized molecule

-

DBCO-functionalized biomolecule

-

Reaction buffer: PBS, pH 7.4

Procedure:

-

Prepare Reagents:

-

Dissolve the azide-functionalized molecule and the DBCO-functionalized biomolecule in the reaction buffer.

-

-

Conjugation Reaction:

-

Combine the two solutions in the desired molar ratio (often a slight excess of one component is used).

-

Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

-

-

Purification:

-

Purify the conjugate using standard chromatography techniques to remove any unreacted starting materials.

-

Quantitative Data on Click Chemistry Reaction Kinetics

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k2) with Benzyl Azide (M⁻¹s⁻¹) |

| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0[14][15][16][17] |

| Bicyclononyne | BCN | ~0.01 - 0.1[16][17] |

Note: These are approximate values and can vary depending on the solvent, temperature, and specific molecular context.[14]

Cleavage of the Disulfide Bond

A key feature of conjugates synthesized with this compound is the cleavable disulfide bond. This bond is stable in the oxidizing environment of the bloodstream but is susceptible to reduction in the intracellular environment, where the concentration of reducing agents like glutathione (GSH) is significantly higher (millimolar range compared to micromolar in plasma).[][] This differential stability is the basis for the targeted release of therapeutic payloads inside cells.

Mechanism of Glutathione-Mediated Cleavage

Glutathione, a tripeptide, acts as a reducing agent, cleaving the disulfide bond through a thiol-disulfide exchange reaction. This process releases the payload from the biomolecule.

Experimental Protocol: In Vitro Cleavage Assay

Materials:

-

Disulfide-linked bioconjugate

-

Glutathione (GSH)

-

Reaction buffer: PBS, pH 7.4

-

Analytical system (e.g., HPLC, mass spectrometer)

Procedure:

-

Prepare Solutions:

-

Dissolve the bioconjugate in the reaction buffer to a known concentration.

-

Prepare a stock solution of GSH in the reaction buffer.

-

-

Cleavage Reaction:

-

Add GSH to the bioconjugate solution to a final concentration that mimics intracellular conditions (e.g., 1-10 mM).

-

Incubate the reaction at 37°C.

-

-

Analysis:

-

At various time points, take aliquots of the reaction mixture and analyze them by HPLC or mass spectrometry to monitor the disappearance of the intact conjugate and the appearance of the cleaved products. This allows for the determination of the cleavage kinetics.

-

Quantitative Data on Disulfide Bond Cleavage

The rate of disulfide bond cleavage is influenced by steric hindrance around the disulfide bond and the local environment. While specific kinetic data for this compound conjugates is limited, a study on a similar bis(azidoethyl)disulfide bridge showed that after 21 hours of exposure to glutathione, fluorescence of a quenched fluorophore recovered by 76%, indicating significant cleavage.[18]

Applications in Drug Development and Research

The unique properties of this compound make it a versatile tool for various applications.

Antibody-Drug Conjugates (ADCs)

A major application of this compound is in the construction of ADCs.[1][2][4][5] In a typical strategy, the amine group of the linker is first reacted with an activated form of a cytotoxic drug. The resulting drug-linker construct, now bearing an azide group, is then "clicked" onto an antibody that has been functionalized with an alkyne or cyclooctyne. Upon binding to a target antigen on a cancer cell and subsequent internalization, the disulfide bond is cleaved in the reducing intracellular environment, releasing the potent drug and leading to cell death.[19][20]

Targeted Drug Delivery

Beyond ADCs, this compound can be used to create other targeted drug delivery systems. For example, it can be used to attach drugs to nanoparticles, polymers, or other targeting moieties that recognize specific cells or tissues. The cleavable disulfide bond ensures that the drug is released at the desired site of action.

Cellular Imaging and Probing Biological Systems

The bioorthogonal nature of the click chemistry enabled by the azide group makes this compound suitable for labeling and imaging biomolecules in living cells.[11][12][13] A fluorescent dye can be attached to a biomolecule of interest using this linker, allowing for the visualization of its localization and trafficking within the cell. The cleavable nature of the linker can also be exploited to design "smart" probes that become fluorescent only after entering the reducing environment of the cell.

Characterization of Bioconjugates

Thorough characterization of the bioconjugates formed using this compound is crucial to ensure their quality and functionality.

| Analytical Technique | Information Obtained |

| Mass Spectrometry (MS) | Confirms the successful conjugation and provides the exact mass of the conjugate, allowing for the determination of the number of attached molecules (e.g., drug-to-antibody ratio, DAR).[21][22] |

| Hydrophobic Interaction Chromatography (HIC)-HPLC | A powerful technique for determining the DAR distribution in ADC preparations. Species with different numbers of conjugated drugs will have different hydrophobicities and will elute at different times.[3][10][15][23][24] |

| Size-Exclusion Chromatography (SEC)-HPLC | Used to assess the purity of the conjugate and to detect the presence of aggregates. |

| UV-Vis Spectroscopy | Can be used to estimate the DAR if the drug and the biomolecule have distinct absorbance maxima. |

Visualizations

Logical Workflow for ADC Synthesis

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Signaling Pathway for ADC Internalization and Payload Release

Caption: ADC Internalization and Payload Release Pathway.

Experimental Workflow for Characterization

Caption: Analytical Workflow for ADC Characterization.

Conclusion

This compound is a powerful and versatile tool in the bioconjugation toolbox. Its heterobifunctional nature, combined with the cleavable disulfide linker, provides researchers and drug developers with a high degree of control over the construction of complex biomolecular conjugates. The orthogonality of its reactive groups allows for sequential conjugation strategies, which are particularly valuable in the synthesis of sophisticated drug delivery systems like ADCs. As the demand for targeted therapeutics and advanced biological probes continues to grow, the applications of well-designed linkers such as this compound are poised to expand further, driving innovation in medicine and biological research.

References

- 1. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1807512-40-8 [amp.chemicalbook.com]

- 3. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. This compound | C4H10N4S2 | CID 102514881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 10. agilent.com [agilent.com]

- 11. mbexc.de [mbexc.de]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Bioorthogonal Click Chemistry Enables Site-specific Fluorescence Labeling of Functional NMDA Receptors for Super-Resolution Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Intracellular trafficking of new anticancer therapeutics: antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mass spectrometry-based methods to study protein architecture and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cellmosaic.com [cellmosaic.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Cleavable Disulfide Bond in Azidoethyl-SS-ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core functionality of Azidoethyl-SS-ethylamine: its cleavable disulfide bond. This linker is a cornerstone in modern bioconjugation, enabling the development of advanced drug delivery systems and proteomics strategies. Its utility stems from the stability of the disulfide bond in extracellular environments and its selective cleavage within the reducing environment of the cell. This document details the underlying chemistry, quantitative data, experimental protocols, and key applications of this versatile molecule.

The Chemistry of the Reductively Cleavable Disulfide Bond

This compound is a heterobifunctional crosslinker featuring two key reactive groups: a terminal azide (-N3) and a primary amine (-NH2).[1][2][3] The azide group allows for efficient covalent linkage to molecules containing alkyne groups via "click chemistry" (either copper-catalyzed or strain-promoted), while the amine group can react with carboxylic acids or activated esters.[1][4] Connecting these two functional ends is the critical disulfide (-S-S-) bridge, which serves as a bioreducible linker.[3]

The stability and cleavage of this disulfide bond are governed by the redox potential of its environment.[5] In the oxidizing environment of the bloodstream and extracellular space, where the concentration of reducing agents is low (e.g., plasma glutathione concentration is ~5 µM), the disulfide bond remains largely intact.[5][6] This stability is crucial for applications like antibody-drug conjugates (ADCs), preventing premature release of the payload.[7]

Conversely, upon internalization into a cell, the linker is exposed to the cytosol, which has a significantly higher concentration of reducing agents, most notably glutathione (GSH), with concentrations ranging from 1 to 10 mM.[5][6] This approximately 1000-fold difference in GSH concentration is the primary driver for the selective cleavage of the disulfide bond.[5] The cleavage occurs via a thiol-disulfide exchange reaction, where the thiolate form of GSH attacks one of the sulfur atoms of the disulfide bond, leading to the formation of a mixed disulfide and the release of a free thiol. A subsequent reaction with another GSH molecule reduces the mixed disulfide, fully liberating the conjugated molecules.

Quantitative Data on Disulfide Bond Cleavage

The efficiency and rate of disulfide bond cleavage are critical parameters for the design of drug delivery systems and proteomics reagents. Cleavage is dependent on the concentration of the reducing agent, pH, temperature, and the steric hindrance around the disulfide bond.

Table 1: Concentration of Key Reducing Agents in Biological Compartments

| Compartment | Reducing Agent | Typical Concentration | Significance for Disulfide Linkers |

| Blood Plasma | Glutathione (GSH) | ~5 µM | Promotes linker stability during circulation.[5] |

| Cytosol | Glutathione (GSH) | 1-10 mM | Triggers rapid linker cleavage and payload release.[5][6] |

| Lysosome | Thiol Reductases | Variable | Can contribute to disulfide bond reduction post-internalization.[8] |

Table 2: Representative Kinetic Data for Thiol-Disulfide Exchange Reactions

| Reacting System | Condition | Second-Order Rate Constant (k) | Half-Life (t½) Approximation* | Reference |

| Glutathione (GSH) + Oxidized Glutathione (GSSG) | pH 7.0, 30°C | ~15 M⁻¹s⁻¹ | ~7.7 min | [9] |

| Glutathione (GSH) + Somatostatin (cyclic disulfide) | pH 7.0, 25°C | ~2.0 M⁻¹s⁻¹ | ~58 min | |

| Dithiothreitol (DTT) + Oxidized Glutathione (GSSG) | pH 7.4, 25°C | 11,300 M⁻¹s⁻¹ | ~1.2 sec |

*Half-life estimated for a pseudo-first-order reaction assuming a GSH concentration of 5 mM.

Applications and Experimental Workflows

The unique properties of the cleavable disulfide linker in this compound make it a valuable tool in two major research areas: targeted drug delivery and proteomics.

Targeted Drug Delivery: Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to attach a potent cytotoxic drug (payload) to a monoclonal antibody that targets a specific antigen on the surface of cancer cells.[4] The disulfide linker ensures the ADC remains intact in circulation, minimizing off-target toxicity.[7] Upon binding to the cancer cell and subsequent internalization, the ADC is trafficked to intracellular compartments where the high concentration of glutathione cleaves the disulfide bond, releasing the cytotoxic payload precisely where it is needed.[5]

Caption: Intracellular processing workflow of a disulfide-linked ADC.

Proteomics: Affinity Purification-Mass Spectrometry (AP-MS)

In proteomics, cleavable crosslinkers are used to study protein-protein interactions.[1][9] A "bait" protein can be crosslinked to its interacting "prey" proteins within a cell or cell lysate using a reagent like this compound (after modification to be homobifunctional or used in a two-step strategy). The entire protein complex is then captured via an affinity tag on the bait protein. After washing away non-specific binders, the disulfide bond in the linker is cleaved with a reducing agent, eluting the bait and its specific interaction partners for identification by mass spectrometry.

Caption: Workflow for AP-MS using a cleavable disulfide crosslinker.

Experimental Protocols

Protocol for Reductive Cleavage of Disulfide Bonds

A. Using Tris(2-carboxyethyl)phosphine (TCEP)

TCEP is a potent, odorless, and thiol-free reducing agent that is effective over a wide pH range.

-

Preparation of TCEP Stock Solution: Prepare a 200 mM TCEP solution in a stable buffer (e.g., Tris-HCl). Note: TCEP is less stable in phosphate buffers, so if using PBS, prepare the solution immediately before use.

-

Reduction Reaction:

-

Dissolve the disulfide-containing sample (e.g., protein conjugate) in a suitable reaction buffer (pH range 1.5-9.0 is effective).

-

Add the TCEP stock solution to the sample to achieve a final concentration of 10-20 mM.

-

Incubate the mixture at 37°C for 30-60 minutes. For many applications, reduction is complete within 5 minutes at room temperature.

-

-

Post-Reduction Processing: The reduced sample is now ready for downstream applications. TCEP generally does not need to be removed before subsequent reactions with maleimides, but removal may be necessary for other applications, which can be achieved via desalting columns.

B. Using Dithiothreitol (DTT)

DTT is a classic reducing agent, though it is less stable and has a more limited optimal pH range than TCEP.

-

Preparation of DTT Stock Solution: Prepare a 1 M DTT stock solution in water. It is best to prepare this fresh.

-

Reduction Reaction:

-

Dissolve the disulfide-containing sample in a suitable reaction buffer (optimal pH range is 7.1-8.0).

-

Add the DTT stock solution to the sample to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature or 37°C.

-

-

Post-Reduction Processing: Excess DTT must be removed before subsequent reactions involving thiol-reactive reagents (e.g., maleimides). This is typically done using a desalting column or dialysis.

Protocol for Quantification of Released Thiols using Ellman's Assay

This colorimetric assay quantifies the free sulfhydryl groups generated upon disulfide bond cleavage. It uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent), which reacts with thiols to produce a yellow-colored product (TNB²⁻) that absorbs strongly at 412 nm.

-

Preparation of Reagents:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

-

DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

-

Cysteine Standard: Prepare a 1.5 mM stock solution of cysteine hydrochloride in the Reaction Buffer. Create a series of standards (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM) by serial dilution.

-

-

Assay Procedure:

-

To 250 µL of each standard and each unknown sample (post-reduction), add 50 µL of the DTNB Solution.

-

Mix well and incubate at room temperature for 15 minutes.

-

Transfer 200 µL of each reaction mixture to a 96-well plate.

-

-

Measurement and Calculation:

-

Measure the absorbance at 412 nm using a spectrophotometer or plate reader.

-

Subtract the absorbance of the blank (0 mM standard) from all readings.

-

Plot the absorbance values of the standards versus their known concentrations to generate a standard curve.

-

Determine the concentration of free thiols in the unknown samples by interpolating their absorbance values on the standard curve. The molar absorptivity of TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.

-

Synthesis of this compound

The synthesis of this compound, or its structural analogues, typically involves a multi-step process. A plausible route can be adapted from the synthesis of similar bifunctional linkers. For example, starting from a commercially available precursor like 2-(2-chloroethoxy)ethanol, a three-step synthesis can be envisioned:

-

Azidation: The chloro group is substituted with an azide group using sodium azide (NaN₃).

-

Activation: The terminal hydroxyl group is activated, for example, by converting it to a tosylate using p-toluenesulfonyl chloride (TsCl).

-

Amination and Disulfide Formation: The tosylate is then displaced with a protected amine-thiol precursor, followed by deprotection and oxidation to form the disulfide bridge, or a direct reaction with a precursor already containing the disulfide, such as cystamine, under appropriate conditions.

A more direct, though less detailed, approach involves starting with cystamine dihydrochloride. One of the amine groups can be selectively protected, followed by reaction of the other amine to introduce the azidoethyl group. Subsequent deprotection would yield the final product.

Conclusion

The cleavable disulfide bond is the central feature that defines the utility of this compound as a molecular tool. Its predictable stability in extracellular fluids and selective cleavage in the reducing intracellular environment provide a robust mechanism for controlled release and retrieval in biological systems. This guide has provided the foundational knowledge, quantitative context, and practical protocols for researchers to effectively utilize this powerful crosslinker in the development of next-generation therapeutics and advanced proteomic studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-[2-(2-Azidoethoxy)ethoxy]ethanamine synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine - Google Patents [patents.google.com]

An In-depth Technical Guide to Azidoethyl-SS-ethylamine for Click Chemistry Applications

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the properties, applications, and methodologies associated with Azidoethyl-SS-ethylamine, a heterobifunctional linker designed for bioconjugation via click chemistry. Its defining feature is a disulfide bond, which allows for cleavage under reducing conditions, making it a valuable tool in drug delivery systems such as antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a versatile chemical crosslinker featuring three key functional components:

-

A primary amine (-NH₂) : This group allows for straightforward conjugation to biomolecules containing carboxylic acids or activated esters (e.g., NHS esters).

-

An azide (-N₃) : This moiety is a critical component for "click chemistry," enabling highly efficient and bioorthogonal ligation to alkyne-modified molecules.

-

A disulfide bond (-S-S-) : This bond is stable under physiological conditions but can be readily cleaved by reducing agents like glutathione, which is found at significantly higher concentrations inside cells compared to the bloodstream. This property is exploited for the controlled intracellular release of payloads.

These features make this compound an ideal linker for applications requiring the stable linkage of two molecules in circulation and a triggered release at the target site. Its primary application is in the development of cleavable antibody-drug conjugates (ADCs).

Physicochemical Properties and Data

Quantitative and qualitative data for this compound are summarized below. This information is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Chemical Name | 2-(2-azidoethyldisulfanyl)ethanamine | |

| Synonyms | Azido-cystamine hydrochloride, 2-((2-azidoethyl)disulfanyl)ethan-1-amine | |

| CAS Number | 1807512-40-8 | |

| Molecular Formula | C₄H₁₀N₄S₂ | |

| Molecular Weight | 178.28 g/mol | |

| Appearance | Light yellow to yellow liquid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol | |

| Storage Conditions | Store pure form at -20°C for long-term stability (up to 3 years) |

Core Applications in Click Chemistry

This compound serves as a bridge for linking two molecules. The azide group allows it to participate in two main types of click chemistry reactions.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a robust and widely used reaction where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where a copper catalyst may be cytotoxic or undesirable, the azide can react with a strained cyclooctyne (e.g., DBCO, BCN) without the need for a catalyst. This bioorthogonal reaction is ideal for use in living systems.

The primary application is in the construction of ADCs, where an antibody is linked to a cytotoxic drug. The disulfide bond ensures the ADC remains intact in the bloodstream and only releases the drug payload inside the target cancer cell, where the reducing environment cleaves the linker.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the general workflow for synthesizing an antibody-drug conjugate and the mechanism of intracellular payload release using this compound.

Experimental Protocols

The following are representative protocols based on standard bioconjugation and click chemistry techniques. Researchers should optimize these protocols for their specific antibody, payload, and experimental conditions.

Protocol 4.1: Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol describes the attachment of the linker to a payload molecule that has been functionalized with an N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

NHS ester-functionalized payload (e.g., drug, fluorophore)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

-

Purification system (e.g., HPLC, column chromatography)

Methodology:

-

Dissolution: Dissolve the NHS ester-functionalized payload in a minimal amount of anhydrous DMF or DMSO.

-

Linker Preparation: Dissolve a 1.5 to 5-fold molar excess of this compound in the Reaction Buffer.

-

Reaction: Add the dissolved payload solution dropwise to the linker solution while stirring. Protect the reaction from light if the payload is light-sensitive.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Purify the resulting azide-functionalized payload conjugate using reverse-phase HPLC or another suitable chromatographic technique to remove unreacted linker and payload.

-

Verification: Confirm the successful conjugation and purity of the product via LC-MS analysis.

Protocol 4.2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of the azide-functionalized payload (from Protocol 4.1) to an alkyne-modified antibody.

Materials:

-

Azide-functionalized payload

-

Alkyne-modified antibody in PBS

-

Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)

-

Reducing agent: Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)

-

Copper ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or similar ligand (e.g., 50 mM in DMSO)

-

Purification: Size exclusion chromatography (e.g., PD-10 desalting columns)

Methodology:

-

Reactant Preparation: In a microcentrifuge tube, combine the alkyne-modified antibody with a 5 to 10-fold molar excess of the azide-functionalized payload.

-

Catalyst Premix: In a separate tube, prepare the Cu(I) catalyst. Add the copper(II) sulfate solution, followed by the ligand solution (if used), and finally the sodium ascorbate solution. The solution should turn a faint yellow, indicating the reduction of Cu(II) to Cu(I). A typical molar ratio is 1 part CuSO₄ to 5 parts sodium ascorbate.

-

Click Reaction: Immediately add the freshly prepared catalyst premix to the antibody/payload mixture. The final concentration of copper is typically between 0.1 and 1 mM.

-

Incubation: Gently mix and incubate the reaction for 1-4 hours at room temperature.

-

Purification: Remove the excess payload and copper catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Characterization: Characterize the resulting ADC by methods such as UV-Vis spectroscopy (to determine drug-to-antibody ratio, DAR), SDS-PAGE, and mass spectrometry.

Protocol 4.3: Disulfide Bond Cleavage for Payload Release

This protocol describes the in vitro cleavage of the disulfide bond to release the conjugated payload, simulating intracellular conditions.

Materials:

-

Purified ADC (from Protocol 4.2)

-

Reducing Agent: L-Glutathione (GSH) or Dithiothreitol (DTT)

-

Reaction Buffer: PBS, pH 7.4

-

Analysis system (e.g., HPLC, LC-MS)

Methodology:

-

Sample Preparation: Prepare a solution of the ADC in PBS at a known concentration (e.g., 1 mg/mL).

-

Induce Cleavage: Add a solution of the reducing agent to the ADC solution. For simulating intracellular conditions, use glutathione at a final concentration of 5-10 mM. For a more rapid and complete reduction, DTT can be used at a concentration of 10-20 mM.

-

Incubation: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr) to analyze the kinetics of release.

-

Analysis: Analyze the aliquots by reverse-phase HPLC or LC-MS. Monitor the decrease of the intact ADC peak and the appearance of the released payload and cleaved antibody peaks.

-

Quantification: Quantify the amount of released payload at each time point by integrating the corresponding peak area and comparing it to a standard curve to determine the release kinetics.

Conclusion

This compound is a powerful and versatile linker for advanced bioconjugation. Its trifunctional nature provides a robust platform for constructing cleavable conjugates, particularly antibody-drug conjugates for targeted cancer therapy. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to leverage the unique properties of this linker in their drug development and chemical biology research. Successful application will depend on careful optimization of the described methodologies for the specific biomolecules and payloads involved.

Azidoethyl-SS-ethylamine: A Technical Guide to Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive details on the solubility and optimal storage conditions for Azidoethyl-SS-ethylamine, a crucial bifunctional linker used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring experimental reproducibility.

Solubility Profile

This compound exhibits solubility in a range of common organic solvents. Dimethyl sulfoxide (DMSO) is a highly effective solvent for this compound, though other solvents can also be utilized.

Quantitative Solubility Data

| Solvent | Concentration | Molarity | Notes |

| DMSO | 250 mg/mL | 1402.29 mM | Requires sonication for complete dissolution. It is recommended to use new, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1] |

| DMSO | 10 mM | 10 mM | Readily soluble at this lower concentration.[2] |

Qualitative Solubility

This compound is also reported to be soluble in the following solvents, although specific concentration data is limited:

Recommended Storage Conditions

The stability of this compound is dependent on its form (pure solid or in solvent) and the storage temperature.

Storage Recommendations

| Form | Storage Temperature | Duration |

| Pure (Solid) | -20°C | 3 years[1] |

| In Solvent | -80°C | 6 months[1][5] |

| In Solvent | -20°C | 1 month[1][5] |

| Short-term | 4°C | Flexible for short periods[6] |

It is noteworthy that the compound is typically shipped at ambient temperature, indicating short-term stability under these conditions.[3]

Experimental Protocols

While detailed experimental protocols for determining the solubility of this compound are not extensively published in the provided search results, a general methodology can be inferred for preparing stock solutions.

Protocol for Preparing a High-Concentration Stock Solution in DMSO

-

Preparation: Weigh the desired amount of this compound solid in a sterile, conical tube.

-

Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for 250 mg/mL).

-

Dissolution: Vortex the mixture briefly. Place the tube in an ultrasonic bath and sonicate until the solid is completely dissolved. The solution should be clear.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term use (up to 1 month).

Logical Workflow for Storage

The following diagram illustrates the decision-making process for the proper storage of this compound.

Caption: Decision tree for this compound storage.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound, 1807512-40-8 | BroadPharm [broadpharm.com]

- 4. This compound | 1807512-40-8 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS: 1807512-40-8 | AxisPharm [axispharm.com]

In-Depth Technical Guide to the Safe Handling and Laboratory Use of Azidoethyl-SS-ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azidoethyl-SS-ethylamine, a bifunctional linker crucial in bioconjugation and the development of antibody-drug conjugates (ADCs). This document outlines the necessary safety precautions, handling procedures, and experimental considerations for the effective and safe use of this reagent in a laboratory setting.

Introduction to this compound

This compound is a versatile chemical tool featuring a terminal azide group and a primary amine, connected by a disulfide-containing spacer. This unique structure allows for orthogonal conjugation strategies. The primary amine can be acylated or otherwise modified, while the azide group is available for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The disulfide bond within the linker is cleavable under reducing conditions, a feature that is highly advantageous in drug delivery systems for the controlled release of payloads within the reducing environment of the cell.[1][2]

Safety and Handling of Azido Compounds

Organic azides like this compound are energetic compounds and must be handled with care. While this compound itself is not classified as a primary explosive, the azide functional group imparts potential instability.

General Hazards of Organic Azides:

-

Potential for Explosive Decomposition: Organic azides can be sensitive to heat, shock, friction, and static discharge, and may decompose explosively.[3][] Low molecular weight azides and molecules with a high nitrogen-to-carbon ratio are of particular concern.

-

Toxicity: Azides are highly toxic. The azide ion is a potent inhibitor of cytochrome c oxidase, similar to cyanide, and can be fatal if inhaled, ingested, or absorbed through the skin.[][5] Symptoms of exposure can include dizziness, weakness, headache, nausea, and in severe cases, convulsions and respiratory failure.[3][]

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound and other azido compounds:

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Always inspect gloves before use and change them immediately if contaminated.

-

Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

Engineering Controls

-

Fume Hood: All work with this compound, especially when handling the pure compound or preparing stock solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Blast Shield: When performing reactions with azides on a larger scale or under conditions where the risk of decomposition is increased (e.g., heating), the use of a blast shield is strongly recommended.

Safe Handling Practices

-

Avoid Heat, Shock, and Friction: Do not heat azido compounds unless there is a specific, well-understood protocol. Avoid grinding or subjecting the material to mechanical shock.

-

Use Appropriate Tools: Use plastic or Teflon-coated spatulas for transferring solid azido compounds. Metal spatulas should be avoided to prevent the formation of potentially explosive heavy metal azides.[3]

-

Work on a Small Scale: Whenever possible, experiments should be conducted on the smallest practical scale.

-

Segregated Waste: All azide-containing waste must be collected in a designated, clearly labeled waste container. Do not mix azide waste with other chemical waste streams, especially acidic waste, which can generate highly toxic and explosive hydrazoic acid.

Physicochemical and Toxicological Data

A summary of the available quantitative data for this compound is presented below. It is important to note that specific toxicological data for this compound is limited, and the handling precautions are largely based on the general knowledge of organic azides.

| Property | Value | Source |

| Chemical Formula | C4H10N4S2 | [2][6][7] |

| Molecular Weight | 178.28 g/mol | [6][7] |

| CAS Number | 1807512-40-8 | [1][2][7] |

| Appearance | Varies (often supplied as an oil or solid) | - |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol | [2][8] |

| Storage Temperature | -20°C for long-term storage | [7][8][9] |

| Purity | Typically >95% | [6][8] |

| Toxicity | Data not available; handle as highly toxic based on the azide functional group. The azide anion has an LD50 of 27 mg/kg in rats (similar to cyanide). | [] |

Experimental Protocols and Workflows

This compound is a key reagent in bioconjugation, particularly for the construction of ADCs. The following sections provide representative protocols and workflows.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general steps for conjugating an azide-containing molecule, such as a modified protein or payload, to an alkyne-functionalized biomolecule.

Materials:

-

Azide-functionalized molecule (e.g., payload modified with this compound)

-

Alkyne-functionalized biomolecule (e.g., antibody)

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA or TBTA)

-

Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

-

DMSO (for dissolving reagents)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the azide- and alkyne-containing molecules in a suitable buffer or solvent.

-

Prepare a stock solution of CuSO4 in water.

-

Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

-

Prepare a stock solution of the copper ligand in water or a water/DMSO mixture.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and a molar excess of the azide-functionalized molecule in the reaction buffer.

-

Add the copper ligand to the reaction mixture.

-

Add the CuSO4 solution to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration if the biomolecule is sensitive to room temperature.

-

-

Purification:

-

Purify the resulting conjugate to remove excess reagents and unreacted starting materials. Common purification methods include size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

-

Workflow for the Preparation and Characterization of an Antibody-Drug Conjugate

The following diagram illustrates a typical workflow for the synthesis and analysis of an ADC using a linker such as this compound.

Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation and characterization.

Emergency Procedures

Spill Response:

-

Small Spills: In case of a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent.

-

Large Spills: Evacuate the area immediately. Alert laboratory personnel and contact the institution's emergency response team.

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable tool for researchers in drug development and bioconjugation. Its unique properties enable the creation of sophisticated biomolecular conjugates. However, its azide functionality necessitates strict adherence to safety protocols. By understanding the potential hazards and implementing the handling procedures outlined in this guide, researchers can safely and effectively utilize this important reagent in their work. Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before use.

References

- 1. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]

- 2. [PDF] Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) | Semantic Scholar [semanticscholar.org]

- 3. lumiprobe.com [lumiprobe.com]

- 5. broadpharm.com [broadpharm.com]

- 6. interchim.fr [interchim.fr]

- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antibody Conjugation of Azidoethyl-SS-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction